Crystal Lattice Stabilisation: 4-Methylbenzyl vs. Phenyl Substitution in Dihydropyridazinone Derivatives
In a direct head-to-head crystallographic and computational study, the 4‑methylbenzyl‑substituted pyridazinone derivative (compound 1, ethyl 2‑(3‑methyl‑4‑(4‑methylbenzyl)‑6‑oxopyridazin‑1(6H)‑yl)acetate) exhibited a lattice energy approximately 4.1 kcal mol⁻¹ more stable than its phenyl analog (compound 2) [1]. The enhanced stability is attributed to the methyl substituent of the 4‑methylbenzyl group, which alters molecular packing, including O‑ and N‑methylene‑C–H…O(carbonyl) and C–H…π(pyridazinyl) interactions, as well as π(pyridazinyl)…π(phenyl) stacking (−10.7 kcal mol⁻¹) [1].
| Evidence Dimension | Lattice energy (crystal packing stability) |
|---|---|
| Target Compound Data | 4.1 kcal mol⁻¹ more stable than phenyl analog (compound 1; 4‑methylbenzyl‑substituted pyridazinone, structurally analogous to target compound at N1 substitution) |
| Comparator Or Baseline | Compound 2 (phenyl analog; ethyl 2‑(3‑methyl‑4‑phenyl‑6‑oxopyridazin‑1(6H)‑yl)acetate); baseline lattice energy |
| Quantified Difference | ΔΔG_lattice ≈ 4.1 kcal mol⁻¹ (more favourable for 4‑methylbenzyl analog) |
| Conditions | Single-crystal X‑ray diffraction (SC‑XRD) and computational (DFT) analysis; CCDC deposition; comparisons made between compound 1 (4‑methylbenzyl) and compound 2 (phenyl) |
Why This Matters
A 4.1 kcal mol⁻¹ lattice‑energy advantage translates into measurably different melting point, solubility, and long‑term solid‑state stability — key quality attributes for procurement and formulation.
- [1] Zaoui, Y. et al. Synthesis, structural characterisation and theoretical studies of a novel pyridazine derivative: Investigations of anti-inflammatory activity and inhibition of α-glucosidase. J. Mol. Struct. 2021, 1227, 129533. View Source
